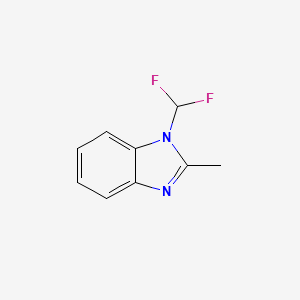

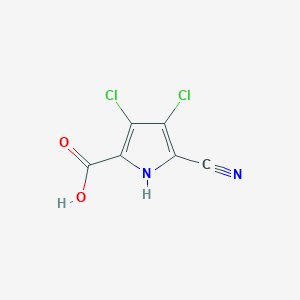

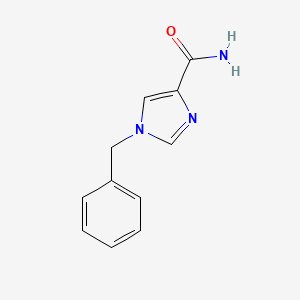

1-(difluoromethyl)-2-methyl-1H-benzimidazole

Overview

Description

1-(difluoromethyl)-2-methyl-1H-benzimidazole is an organic compound that contains a difluoromethyl group . The difluoromethyl group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .

Synthesis Analysis

The synthesis of difluoromethyl compounds generally involves difluorination or difluoromethylation reactions . A series of difluoromethyl anisoles and thioanisoles was prepared and their drug-like properties, hydrogen bonding, and lipophilicity were studied . In one study, 2-(difluoromethyl)-1,3,4-oxadiazoles were synthesized through a one-pot reaction of difluoroacetic acid with commercially available o-phenylenediamines .Molecular Structure Analysis

The molecular structure of difluoromethyl compounds has been studied using various techniques. For example, the hydrogen bond acidity parameters A (0.085–0.126) were determined using Abraham’s solute 1H NMR analysis . It was found that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups but not as that of hydroxyl .Chemical Reactions Analysis

Difluoromethylation of heterocycles has been achieved via organic photocatalysis with green air oxidant . This protocol combines organic photocatalysis with green air oxidant for the difluoromethylation of many categories of heterocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds have been studied. For example, the hydrogen bond acidity parameters A (0.085–0.126) were determined using Abraham’s solute 1H NMR analysis . It was found that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups but not as that of hydroxyl .Scientific Research Applications

DNA Binding and Fluorescent Staining

Benzimidazole derivatives, specifically Hoechst 33258, a well-known bis-benzimidazole, exhibit strong binding to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This property is exploited in fluorescent DNA staining for cell biology applications, including chromosome and nuclear staining, and analysis of nuclear DNA content through flow cytometry. Hoechst derivatives' ability to permeate cellular membranes makes them invaluable tools in plant cell biology for chromosomal analysis and other applications (Issar & Kakkar, 2013).

Antimicrobial and Antifungal Activities

Benzimidazole scaffolds have been explored for their antimicrobial and antifungal activities. These derivatives have shown significant potential in combating microbial infections, with their utility extending across various therapeutic domains. The diversity of substituents around the benzimidazole nucleus plays a crucial role in enhancing these activities, pointing towards their importance in the development of new therapeutic agents (Ganie et al., 2018).

Cancer Research

In cancer research, benzimidazole derivatives have been identified as potent anticancer agents. Their mechanisms of action include intercalation into DNA, acting as alkylating agents, inhibiting topoisomerases, DHFR enzymes, and tubulin. The structural variety of benzimidazole derivatives allows for targeted drug design, aiming for increased efficacy and reduced toxicity in cancer treatment. The synthesis strategies and substituents are critical for developing novel benzimidazole-based anticancer agents, as outlined in recent literature (Akhtar et al., 2019).

Neurodegenerative Disorders

The neuroprotective effects of benzimidazole derivatives have been explored with positive outcomes in various neurodegenerative disorders. The structural versatility of the benzimidazole scaffold makes it a promising candidate for the development of molecules to manage neurodegenerative conditions. The structural aspects of various benzimidazole derivatives have been studied, focusing on their potential therapeutic applications in neurodegenerative diseases (Krishnendu P R et al., 2021).

Synthetic Methodologies

The synthesis of benzimidazole derivatives and their applications in creating biheterocyclic molecules are significant in drug discovery. The diversity-oriented synthesis of these compounds through combinatorial approaches has opened new avenues for pharmaceutical applications. Solid supports for synthesis have facilitated the production of various benzimidazole-based biheterocyclic molecules, highlighting their potential in medicinal chemistry (Maiti & Chanda, 2016).

Mechanism of Action

Target of Action

Difluoromethylation processes have been extensively studied and are known to involve various targets depending on the specific compound and its structure .

Mode of Action

The mode of action of 1-(difluoromethyl)-2-methyl-1H-benzimidazole involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This process can occur in both stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds can be accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . The fragmentation of certain radical anions yields the difluoromethyl radical, which adds to a complex. This complex then undergoes reductive elimination to release the difluoromethylarene .

Biochemical Pathways

Difluoromethylation processes can influence various biochemical pathways, depending on the specific targets of the compound .

Result of Action

The formation of x–cf2h bonds can lead to various molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound .

Safety and Hazards

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new reagents and catalysts . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Further landmark achievements are expected in the fields of fluorination and difluoromethylation as organofluorine compounds are used increasingly in everyday applications .

Properties

IUPAC Name |

1-(difluoromethyl)-2-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c1-6-12-7-4-2-3-5-8(7)13(6)9(10)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRUWLNEYCWDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352273 | |

| Record name | 1-(Difluoromethyl)-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84941-16-2 | |

| Record name | 1-(Difluoromethyl)-2-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84941-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Dimethylamino)-4-ethylpyridin-3-yl]boronic acid](/img/structure/B3359285.png)

![Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone](/img/structure/B3359380.png)